molecular formula C18H22N2O3S B5700646 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide

3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide

Cat. No.: B5700646
M. Wt: 346.4 g/mol
InChI Key: FBJCXKAVVOFVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.

Mechanism of Action

3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide inhibits ALDH activity by binding to the enzyme's active site and blocking the oxidation of aldehydes. ALDH1A1 and ALDH3A1 isoforms are particularly sensitive to this compound inhibition due to their unique active site structures. This compound has been shown to be a competitive inhibitor of ALDH1A1 and a non-competitive inhibitor of ALDH3A1.
Biochemical and Physiological Effects
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. This compound has also been shown to inhibit the self-renewal and differentiation of cancer stem cells. In addition, this compound has been shown to modulate the activity of various signaling pathways, including Wnt, Notch, and Hedgehog, which are involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide is a potent and selective inhibitor of ALDH1A1 and ALDH3A1 isoforms, making it a valuable tool for studying the role of ALDH in cancer and stem cell biology. However, this compound has some limitations, including its low solubility in water and its potential off-target effects on other enzymes and signaling pathways.

Future Directions

Future research on 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide should focus on identifying its off-target effects and developing more potent and selective ALDH inhibitors. In addition, this compound could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity. Finally, this compound could be used in clinical trials to evaluate its potential as a cancer therapy.

Synthesis Methods

3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with diethylamine to form 3-(diethylamino)-N-(3-methylphenyl)propanamide, which is further reacted with sulfonyl chloride to form this compound.

Scientific Research Applications

3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been widely used in scientific research to inhibit ALDH activity. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. ALDH activity has been implicated in numerous physiological and pathological processes, including cancer, stem cell differentiation, and drug metabolism. This compound has been shown to selectively inhibit ALDH1A1 and ALDH3A1 isoforms, which are overexpressed in various cancer types.

Properties

IUPAC Name

3-(diethylsulfamoyl)-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)17-11-7-9-15(13-17)18(21)19-16-10-6-8-14(3)12-16/h6-13H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJCXKAVVOFVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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